phenyl 3-[(3-acetylphenoxy)methyl]benzoate
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Overview
Description
Phenyl 3-[(3-acetylphenoxy)methyl]benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various applications, including fragrances, flavors, and pharmaceuticals. This particular compound features a phenyl group and an acetylphenoxy group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 3-[(3-acetylphenoxy)methyl]benzoate typically involves esterification reactions. One common method is the reaction between 3-acetylphenol and phenyl benzoate in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Toluene or dichloromethane
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Phenyl 3-[(3-acetylphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to form the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The phenyl and acetylphenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Electrophiles such as bromine or nitric acid
Major Products:
Hydrolysis: Benzoic acid and 3-acetylphenol
Reduction: Benzyl alcohol and 3-acetylphenol
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Phenyl 3-[(3-acetylphenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which phenyl 3-[(3-acetylphenoxy)methyl]benzoate exerts its effects involves interactions with various molecular targets. The ester bond can be hydrolyzed in biological systems, releasing active components that interact with enzymes and receptors. The phenyl and acetylphenoxy groups may also participate in binding interactions with proteins, influencing their activity and function.
Comparison with Similar Compounds
Phenyl benzoate: Lacks the acetylphenoxy group, making it less versatile in certain applications.
3-Acetylphenyl benzoate: Similar structure but different substitution pattern, leading to distinct chemical properties.
Methyl 3-[(3-acetylphenoxy)methyl]benzoate: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.
Uniqueness: Phenyl 3-[(3-acetylphenoxy)methyl]benzoate stands out due to its unique combination of phenyl and acetylphenoxy groups, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Properties
IUPAC Name |
phenyl 3-[(3-acetylphenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-16(23)18-8-6-12-21(14-18)25-15-17-7-5-9-19(13-17)22(24)26-20-10-3-2-4-11-20/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAMMDZBJQEMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC(=CC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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